molecular formula C31H44N2O B14599148 3-(4-Dodecylphenyl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole CAS No. 60627-76-1

3-(4-Dodecylphenyl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole

Cat. No.: B14599148
CAS No.: 60627-76-1
M. Wt: 460.7 g/mol
InChI Key: QXOVCZNDMXWSMH-UHFFFAOYSA-N
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Description

3-(4-Dodecylphenyl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its complex structure, which includes a dodecylphenyl group, a methyl group, a phenyl group, and a propoxy group attached to the pyrazole ring. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Dodecylphenyl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Introduction of the dodecylphenyl group: This step involves the alkylation of the pyrazole ring with a dodecylphenyl halide in the presence of a strong base such as sodium hydride.

    Addition of the propoxy group: The propoxy group can be introduced through an etherification reaction using a suitable alkyl halide and a base.

    Final modifications: The methyl and phenyl groups can be introduced through further alkylation or arylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Dodecylphenyl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propoxy group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

3-(4-Dodecylphenyl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials, such as polymers and surfactants, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(4-Dodecylphenyl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Dodecylphenyl)-1-methyl-5-phenyl-4-ethoxy-1H-pyrazole: Similar structure but with an ethoxy group instead of a propoxy group.

    3-(4-Dodecylphenyl)-1-methyl-5-phenyl-4-butoxy-1H-pyrazole: Similar structure but with a butoxy group instead of a propoxy group.

Uniqueness

3-(4-Dodecylphenyl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

CAS No.

60627-76-1

Molecular Formula

C31H44N2O

Molecular Weight

460.7 g/mol

IUPAC Name

3-(4-dodecylphenyl)-1-methyl-5-phenyl-4-propoxypyrazole

InChI

InChI=1S/C31H44N2O/c1-4-6-7-8-9-10-11-12-13-15-18-26-21-23-27(24-22-26)29-31(34-25-5-2)30(33(3)32-29)28-19-16-14-17-20-28/h14,16-17,19-24H,4-13,15,18,25H2,1-3H3

InChI Key

QXOVCZNDMXWSMH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)C2=NN(C(=C2OCCC)C3=CC=CC=C3)C

Origin of Product

United States

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